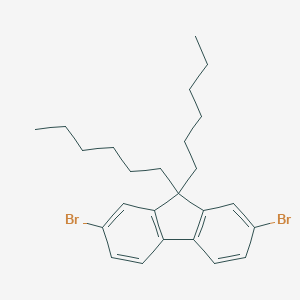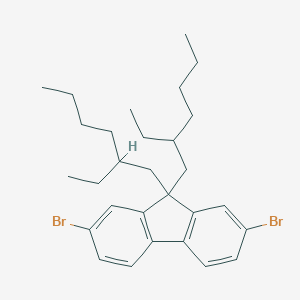
7-fluoro-2H-chromene
概要
説明
7-fluoro-2H-chromene is a heterocyclic organic compound that belongs to the group of flavonoids. It is a synthetic analog of natural flavonoids, which have been extensively studied for their potential health benefits. 7-fluoro-2H-chromene has gained attention in recent years due to its unique chemical properties and potential applications in various scientific research fields.
作用機序
The mechanism of action of 7-fluoro-2H-chromene is complex and involves multiple molecular targets. It has been shown to interact with various enzymes and receptors, including cyclooxygenase, lipoxygenase, and peroxisome proliferator-activated receptor gamma. It has also been shown to modulate various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. These interactions result in the modulation of various cellular processes, including inflammation, cell proliferation, and apoptosis.
生化学的および生理学的効果
7-fluoro-2H-chromene has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit potent antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. It has also been shown to exhibit anti-inflammatory activity, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, it has been shown to exhibit antitumor activity, which may be attributed to its ability to induce apoptosis and inhibit cell proliferation.
実験室実験の利点と制限
One of the main advantages of 7-fluoro-2H-chromene is its ease of synthesis and high yield. It is also relatively stable and can be easily purified through standard techniques. However, one of the limitations of 7-fluoro-2H-chromene is its low solubility in water, which may limit its applications in certain experiments. Additionally, its mechanism of action is complex and involves multiple molecular targets, which may make it difficult to study in certain experimental systems.
将来の方向性
There are several future directions for the study of 7-fluoro-2H-chromene. One potential direction is the development of novel synthetic analogs with improved solubility and bioavailability. Another potential direction is the study of its potential applications in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Overall, 7-fluoro-2H-chromene holds great promise as a versatile and potent compound for various scientific research applications.
科学的研究の応用
7-fluoro-2H-chromene has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antitumor, and neuroprotective effects. It has also been studied for its potential applications in drug discovery and development, as it has been shown to interact with various molecular targets that are involved in disease pathways.
特性
CAS番号 |
179071-53-5 |
|---|---|
製品名 |
7-fluoro-2H-chromene |
分子式 |
C9H7FO |
分子量 |
150.15 g/mol |
IUPAC名 |
7-fluoro-2H-chromene |
InChI |
InChI=1S/C9H7FO/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-4,6H,5H2 |
InChIキー |
COLRICOIAPLURA-UHFFFAOYSA-N |
SMILES |
C1C=CC2=C(O1)C=C(C=C2)F |
正規SMILES |
C1C=CC2=C(O1)C=C(C=C2)F |
同義語 |
2H-1-Benzopyran,7-fluoro-(9CI) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3,5-Bis(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B71174.png)
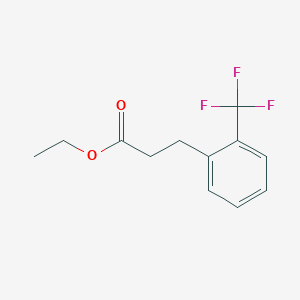
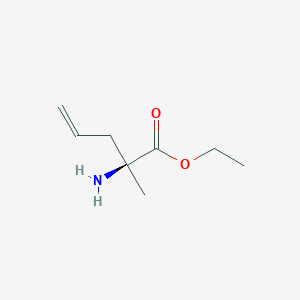
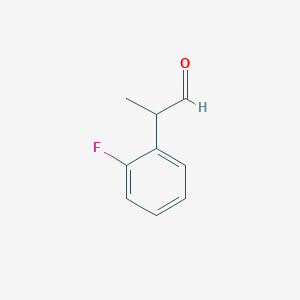
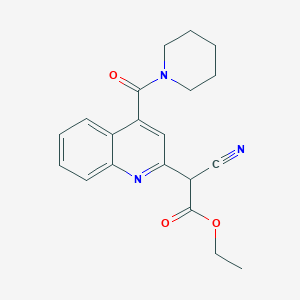
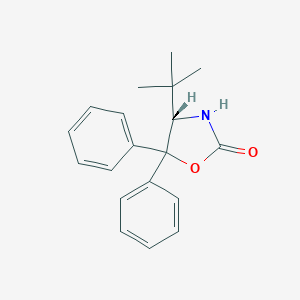
![Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-](/img/structure/B71190.png)
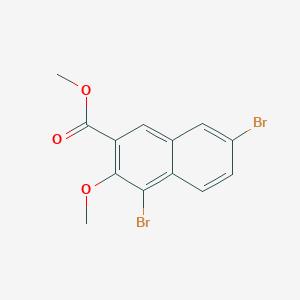
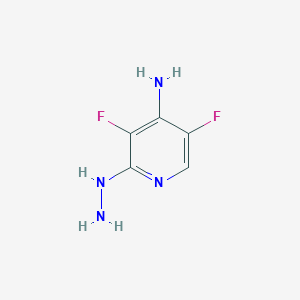
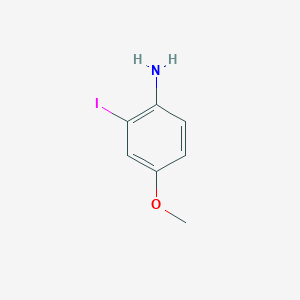
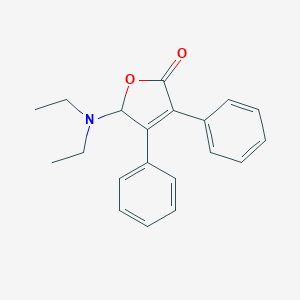
![4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine](/img/structure/B71201.png)
